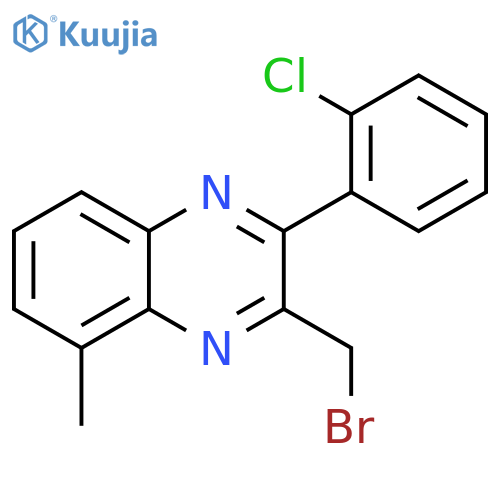Cas no 1064137-32-1 (3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline)

1064137-32-1 structure
商品名:3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline
- 1064137-32-1
- SCHEMBL1598249
-
- インチ: InChI=1S/C16H12BrClN2/c1-10-5-4-8-13-15(10)20-14(9-17)16(19-13)11-6-2-3-7-12(11)18/h2-8H,9H2,1H3
- InChIKey: RBLZMRPJCFUXEJ-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC=C1)N=C(C3=CC=CC=C3Cl)C(=N2)CBr
計算された属性
- せいみつぶんしりょう: 345.98724g/mol
- どういたいしつりょう: 345.98724g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 25.8Ų
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116521-1g |
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline |
1064137-32-1 | 95% | 1g |
$785.40 | 2023-09-04 | |
| Chemenu | CM141720-1g |
3-(bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline |
1064137-32-1 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM141720-1g |
3-(bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline |
1064137-32-1 | 95% | 1g |
$*** | 2023-04-03 |
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1064137-32-1 (3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline) 関連製品
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
